4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
Description
The exact mass of the compound this compound is 444.18714931 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-17-13-14-21(15-19(17)3)29-25(30)24-22-11-5-4-6-12-23(22)32-26(24)28(27(29)31)16-20-10-8-7-9-18(20)2/h7-10,13-15H,4-6,11-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFKIFTYSTXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C27H24N4O2S2
- Molecular Weight : 500.64 g/mol
The compound features a unique bicyclic structure with a thiazole moiety and multiple aromatic rings that contribute to its biological activity.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 |
| Neuroblastoma (NB) | 0.5 - 1.2 |
These results suggest that the compound is particularly effective against ALL cells compared to neuroblastoma cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of critical cellular pathways associated with cell survival and proliferation. Specifically, it has been shown to disrupt interactions between proteins involved in apoptosis regulation:
- MDM2/XIAP Inhibition : The compound acts as a dual inhibitor of MDM2 and XIAP, two proteins that play pivotal roles in tumor cell survival by inhibiting p53-mediated apoptosis .
Other Biological Activities
In addition to its anticancer properties, preliminary studies have suggested potential anti-inflammatory effects and antimicrobial activity; however, detailed investigations are still required to substantiate these claims.
Study on Antiproliferative Activity
In a study evaluating the antiproliferative activity of various derivatives of similar compounds, it was found that modifications to the molecular structure significantly affected their potency:
- Compound Modifications : Substitutions on the aromatic rings were shown to influence IC50 values dramatically. For instance, methyl substitutions enhanced activity compared to larger substituents like chlorine or trifluoromethyl groups .
Efficacy in Animal Models
In vivo studies have indicated that while the compound demonstrates potent cytotoxicity in cell lines, its pharmacokinetic properties may limit its effectiveness in animal models without further optimization .
Future Directions
Given the promising biological activities observed with this compound, future research should focus on:
- Optimization of Pharmacokinetics : Enhancing the metabolic stability and bioavailability of the compound.
- Exploration of Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound could help identify additional therapeutic targets.
Preparation Methods
Intermediate Synthesis: Thioether Formation
The first critical step involves constructing the thioether-linked biphenyl intermediate. A nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitrobenzene (or its chloro analog) and 3,4-dimethylthiophenol is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol. Potassium carbonate serves as the base, facilitating deprotonation of the thiophenol and subsequent displacement of the halogen.
Representative Conditions :
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Reactants : 1-Fluoro-2-nitrobenzene (1.0 equiv), 3,4-dimethylthiophenol (1.2 equiv)
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Base : K₂CO₃ (2.5 equiv)
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Solvent : Methanol or DMSO
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Temperature : 25–30°C
This step forms 2-((3,4-dimethylphenyl)thio)-1-nitrobenzene, which is subsequently reduced to the corresponding aniline derivative.
Nitro Group Reduction
The nitro group in the intermediate is reduced to an amine using thiourea dioxide (formamidinesulfinic acid) or sodium dithionite. These reductants are preferred over traditional methods (e.g., H₂/Pd-C) to avoid metal contamination. The reaction proceeds in protic solvents like methanol or ethanol under mild heating.
Optimized Protocol :
-
Reductant : Thiourea dioxide (1.5 equiv)
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Solvent : Methanol/water (4:1 v/v)
-
Temperature : 60°C, 4–6 hours
The product, 2-((3,4-dimethylphenyl)thio)aniline, is isolated as a hydrochloride salt for enhanced stability.
Tricyclic Core Formation
Cyclization to form the 8-thia-4,6-diazatricyclo framework is achieved using bis(2-chloroethyl)amine hydrochloride as the piperazine ring-forming agent. The reaction occurs in methyldiglycol at elevated temperatures, promoting intramolecular nucleophilic attack and ring closure.
Key Parameters :
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Reagent : Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)
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Solvent : Methyldiglycol
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Temperature : 130°C, 12–16 hours
This step generates the tetracyclic intermediate, which undergoes further functionalization to introduce the (2-methylphenyl)methyl group.
Alkylation at Position 6
The (2-methylphenyl)methyl moiety is introduced via N-alkylation using 2-methylbenzyl bromide. The reaction is conducted in acetonitrile with potassium iodide as a catalyst and triethylamine as a base to scavenge HBr.
Procedure :
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Alkylating Agent : 2-Methylbenzyl bromide (1.2 equiv)
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Base : Triethylamine (3.0 equiv)
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Solvent : Acetonitrile
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Temperature : Reflux (82°C), 8 hours
-
Yield : 80–85%
Final Oxidation and Lactam Formation
The diketone moiety at positions 3 and 5 is installed through oxidation of secondary amines using potassium permanganate in acidic media. This step is carefully controlled to prevent overoxidation.
Oxidation Conditions :
-
Oxidizing Agent : KMnO₄ (2.0 equiv)
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Solvent : Dilute H₂SO₄ (10% v/v)
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Temperature : 0–5°C, 2 hours
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Yield : 75–80%
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether Formation | K₂CO₃, MeOH, 25°C | 85 | 98 |
| Nitro Reduction | Thiourea dioxide, 60°C | 94 | 99 |
| Cyclization | Bis(2-chloroethyl)amine, 130°C | 70 | 97 |
| Alkylation | 2-Methylbenzyl bromide, 82°C | 85 | 98 |
| Oxidation | KMnO₄, H₂SO₄, 0°C | 80 | 96 |
Challenges and Optimization Strategies
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Regioselectivity in Cyclization : Competing pathways during tricyclic core formation are mitigated by slow reagent addition and strict temperature control.
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Byproduct Formation : Alkylation at position 6 generates minor N,N-dialkylated byproducts, which are removed via recrystallization from ethyl acetate/hexane.
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Solvent Selection : Methyldiglycol’s high boiling point (145°C) enables efficient cyclization without side reactions .
Q & A
Basic: What are the typical synthetic routes for synthesizing this tricyclic diazathia derivative?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with spirocyclic dione intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and coupling with substituted benzothiazol-2-yl-amines or phenols. Key steps include:
- Cyclocondensation : Reaction with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine under anhydrous conditions to form the tricyclic core.
- Functionalization : Subsequent reactions with pyrrolidine or other amines to introduce substituents.
- Purification : Column chromatography and recrystallization to isolate pure products.
Characterization relies on melting points, elemental analysis, IR, and UV-Vis spectroscopy to confirm structural integrity .
Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?
Methodological Answer:
A combination of techniques is essential:
- NMR Spectroscopy : To resolve the complex tricyclic structure, ¹H/¹³C NMR (including DEPT and 2D experiments like COSY, HSQC) identifies substituent positions and ring junctions.
- IR Spectroscopy : Confirms carbonyl (C=O) and thia-diazole (C-S) functional groups.
- X-ray Crystallography : Provides absolute configuration for asymmetric centers, particularly when sp³ hybridized carbons are present .
- Elemental Analysis : Validates stoichiometry and purity .
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against microbial pathogens?
Methodological Answer:
- Strain Selection : Use standardized bacterial (e.g., Staphylococcus aureus ATCC 4163) and fungal strains (e.g., Candida albicans ATCC 10231) for comparative analysis .
- Assay Design :
- MIC Determination : Broth microdilution assays with serial compound dilutions (0.5–256 µg/mL) to calculate minimum inhibitory concentrations.
- Time-Kill Studies : Monitor bactericidal/fungicidal activity over 24 hours.
- Cytotoxicity Controls : Include mammalian cell lines (e.g., Vero cells) to assess selectivity indices.
- Viral Testing : Cell-based assays against RNA/DNA viruses (e.g., HSV-1, HIV-1) using plaque reduction or RT-qPCR to quantify viral load .
Advanced: How should researchers address contradictions in bioactivity data across different microbial strains?
Methodological Answer:
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance of activity variations.
- Mechanistic Studies : Probe membrane permeability (via SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase assays) to identify strain-specific resistance factors.
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., varying substituents on the benzothiazole ring) to isolate pharmacophoric features .
Advanced: What computational strategies optimize the compound’s synthesis or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Predict reaction transition states and regioselectivity in cyclocondensation steps.
- Molecular Dynamics (MD) Simulations : Model binding to viral proteases (e.g., HIV-1 protease) using software like GROMACS.
- AI-Driven Workflows : Integrate COMSOL Multiphysics for reaction parameter optimization (e.g., solvent choice, temperature) via machine learning algorithms trained on historical synthesis data .
Basic: What are the key considerations in scaling up laboratory-scale synthesis for reproducibility?
Methodological Answer:
- Solvent Selection : Prioritize low-boiling solvents (e.g., THF, DCM) for easier removal.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates without side products.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How can researchers elucidate the reaction mechanism of diazathia ring formation?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled diones to trace oxygen migration during cyclization.
- Kinetic Studies : Conduct variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).
- Intermediate Trapping : Quench reactions at timed intervals with nucleophiles (e.g., methanol) to isolate and characterize transient species .
Advanced: What experimental designs mitigate confounding variables in bioactivity assays?
Methodological Answer:
- Factorial Design : Employ a 2^k factorial approach (e.g., pH, temperature, inoculum size) to identify critical variables affecting MIC values.
- Blinding : Use coded samples to eliminate observer bias in endpoint determination.
- Replicates : Include triplicate technical and biological replicates to ensure data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
